4-(Hydroxymethyl)phenylacetic acid

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

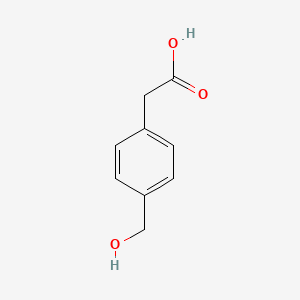

Structure

2D Structure

Propiedades

IUPAC Name |

2-[4-(hydroxymethyl)phenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c10-6-8-3-1-7(2-4-8)5-9(11)12/h1-4,10H,5-6H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWZBPBKAANKOJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(=O)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20391028 | |

| Record name | 4-(Hydroxymethyl)phenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20391028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73401-74-8 | |

| Record name | 4-(Hydroxymethyl)phenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20391028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Hydroxymethyl)phenylacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-(Hydroxymethyl)phenylacetic Acid

This technical guide provides a comprehensive overview of the primary synthesis pathway for 4-(hydroxymethyl)phenylacetic acid, a valuable intermediate in the development of pharmaceuticals and other fine chemicals. This document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data, and visual representations of the synthetic route.

Core Synthesis Pathway: Nucleophilic Substitution of 4-(Bromomethyl)phenylacetic Acid

The most prominently documented and scalable method for the synthesis of this compound involves the hydrolysis of 4-(bromomethyl)phenylacetic acid under basic conditions. This reaction proceeds via a nucleophilic substitution mechanism where the bromide, a good leaving group, is displaced by a hydroxide ion.

Reaction Scheme:

A common synthesis route is the hydrolysis of 4-(bromomethyl)phenylacetic acid.[1][2][3] In this process, 4-(bromomethyl)phenylacetic acid is treated with a base, such as sodium hydroxide, in an aqueous solution.[1][2][3] The reaction is typically stirred at room temperature overnight to ensure the complete consumption of the starting material.[1][2]

Caption: Hydrolysis of 4-(bromomethyl)phenylacetic acid.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound from 4-(bromomethyl)phenylacetic acid, based on a reported large-scale synthesis.[1][2]

| Parameter | Value | Reference |

| Starting Material | 4-(Bromomethyl)phenylacetic acid | [1][2] |

| Reagent | Sodium Hydroxide (NaOH) | [1][2] |

| Solvent | Water (H₂O) | [1][2] |

| Stoichiometry (Substrate:Base) | 1 : 4.02 | [1][2] |

| Reaction Temperature | Room Temperature (18 – 25 °C) | [2] |

| Reaction Time | Overnight | [1][2] |

| Yield | 71.9% | [1][2] |

| Purity (HPLC) | 97.8% | [1][2] |

Detailed Experimental Protocol

This section provides a detailed methodology for the synthesis of this compound based on a documented large-scale procedure.[1][2]

Materials:

-

4-(Bromomethyl)phenylacetic acid

-

Sodium hydroxide (NaOH)

-

Water (H₂O)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Sodium Chloride (NaCl)

-

Ethyl Acetate (EtOAc)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Petroleum Ether

Procedure:

-

Reaction Setup: In a suitable reaction vessel, dissolve sodium hydroxide (1.61 kg, 40.2 mol) in water (90 L).

-

Addition of Starting Material: To the aqueous NaOH solution, add 4-(bromomethyl)phenylacetic acid (2.3 kg, 10.0 mol).

-

Reaction: Stir the resulting mixture at room temperature overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC) to confirm the complete consumption of the starting material.

-

Acidification: Carefully acidify the reaction mixture to a pH of approximately 2 by the slow addition of concentrated sulfuric acid (1.0 L).

-

Workup and Extraction:

-

Add solid sodium chloride (25 kg) to the mixture to saturate the aqueous phase.

-

Extract the product with ethyl acetate (3 x 33 L).

-

Combine the organic phases and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

-

Crystallization and Isolation:

-

Concentrate the dried organic phase under reduced pressure until a significant amount of solid precipitates.

-

Store the resulting suspension at 4-6 °C overnight to promote further crystallization.

-

Collect the solid product by filtration.

-

Wash the filter cake with petroleum ether (2 x 2 L).

-

-

Drying: Dry the final product to obtain this compound (1.2 kg, 71.9% yield).[1][2]

Caption: Experimental workflow for the synthesis.

Alternative Synthetic Routes

While the hydrolysis of 4-(bromomethyl)phenylacetic acid is a primary method, other synthetic strategies have been reported, although they are less detailed in the readily available literature. These include:

-

Chloromethylation and Cyanidation: This classic approach involves the chloromethylation of a suitable aromatic precursor, followed by reaction with a cyanide salt to introduce the cyanomethyl group. Subsequent hydrolysis of the nitrile yields the desired carboxylic acid.[4]

-

Reduction of 4-Carboxyphenylacetic Acid: The selective reduction of the carboxylic acid group on the aromatic ring of 4-carboxyphenylacetic acid could potentially yield this compound. However, this requires a chemoselective reducing agent that does not affect the other carboxylic acid moiety.

-

From p-Toluic Acid Derivatives: Synthesis pathways starting from derivatives of p-toluic acid are also conceivable, likely involving functional group transformations of the methyl group and introduction of the acetic acid side chain.

Further research into these alternative routes is recommended for process optimization and the exploration of different precursor availabilities.

References

An In-depth Technical Guide to 4-(Hydroxymethyl)phenylacetic Acid: Properties, Structure, and Applications

This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and key applications of 4-(Hydroxymethyl)phenylacetic acid, tailored for researchers, scientists, and professionals in drug development.

Chemical Identity and Structure

This compound is an aromatic carboxylic acid derivative featuring both a hydroxymethyl and a carboxymethyl group attached to a benzene ring at para positions.

IUPAC Name: 2-[4-(hydroxymethyl)phenyl]acetic acid[1]

Synonyms: p-(Hydroxymethyl)phenylacetic acid, (4-Carboxymethyl)benzyl alcohol, PAM Linker[1][2]

Chemical Structure: The molecule consists of a central benzene ring substituted at positions 1 and 4. One substituent is a methylene carboxylic acid group (-CH₂COOH), and the other is a hydroxymethyl group (-CH₂OH).

Structural Representations

Below is a table summarizing the key structural identifiers for this compound.

| Identifier | Representation |

| Molecular Formula | C₉H₁₀O₃[1][3] |

| SMILES | OCc1ccc(CC(=O)O)cc1[4] |

| InChI | InChI=1S/C9H10O3/c10-6-8-3-1-7(2-4-8)5-9(11)12/h1-4,10H,5-6H2,(H,11,12)[4] |

| InChI Key | FWZBPBKAANKOJQ-UHFFFAOYSA-N[4] |

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below, providing key data for experimental design and application.

| Property | Value | Reference |

| Molecular Weight | 166.17 g/mol | [1][3] |

| CAS Number | 73401-74-8 | [1][3] |

| Appearance | White to off-white powder or crystals | [3][5] |

| Melting Point | 131-134 °C | [1][6] |

| Boiling Point | 357.8 ± 22.0 °C (Predicted) | [1] |

| Density | 1.271 ± 0.06 g/cm³ (Predicted) | [1] |

| pKa | 4.27 ± 0.10 (Predicted) | [1] |

| Solubility | Soluble in DMSO. | [7] |

Spectral Data

Spectroscopic data is crucial for the identification and characterization of this compound.

| Spectroscopy | Data |

| ¹H NMR | (300 MHz, DMSO-d₆) δ 12.27 (s, 1H), 7.26-7.12 (m, 4H), 5.14 (s, 1H), 4.47 (s, 2H), 3.53 (s, 2H)[5][6] |

| Infrared (IR) | (KBr) νₘₐₓ cm⁻¹: 3304, 1703, 1520, 1421, 1408, 1360, 1288, 1234, 1200, 1188, 1009[5] |

| ¹³C NMR | Experimental data not readily available in the searched literature. |

| Mass Spectrometry | Experimental data with fragmentation patterns not readily available in the searched literature. |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the hydrolysis of 4-(bromomethyl)phenylacetic acid.[6]

Materials:

-

4-(Bromomethyl)phenylacetic acid (1 eq.)

-

Sodium hydroxide (4 eq.)

-

Deionized water

-

Concentrated sulfuric acid

-

Ethyl acetate

-

Sodium chloride

-

Anhydrous sodium sulfate

-

Petroleum ether

Procedure:

-

Dissolve sodium hydroxide (4 eq.) in deionized water (approx. 40 L per mole of starting material).

-

Add 4-(bromomethyl)phenylacetic acid (1 eq.) to the aqueous sodium hydroxide solution.

-

Stir the resulting mixture at room temperature overnight.

-

Monitor the reaction for the complete consumption of the starting material using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, carefully acidify the mixture to a pH of approximately 2 with concentrated sulfuric acid.

-

Add solid sodium chloride to the mixture to saturate the aqueous phase, followed by extraction with ethyl acetate (3 x volumes).

-

Combine the organic phases and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate and then concentrate it under reduced pressure until a significant amount of solid precipitates.

-

Cool the suspension at 4-6 °C overnight to promote further crystallization.

-

Collect the solid product by filtration.

-

Wash the filter cake with petroleum ether (2 x volumes) to yield this compound.[6]

Use as a Linker in Solid-Phase Peptide Synthesis (SPPS)

This compound is widely used as a linker, often referred to as the PAM (phenylacetamidomethyl) linker, in Boc-chemistry-based solid-phase peptide synthesis.[2] The linker is first attached to an aminomethylated resin support. The hydroxyl group of the linker then serves as the anchoring point for the first amino acid.

General Protocol for Linker Attachment and First Amino Acid Coupling:

-

Resin Swelling: Swell aminomethylated polystyrene resin in a suitable solvent like Dichloromethane (DCM) or Dimethylformamide (DMF).

-

Linker Activation: Activate the carboxylic acid group of this compound using a standard coupling agent such as Dicyclohexylcarbodiimide (DCC) or HBTU/HOBt in DMF.

-

Linker Coupling: Add the activated linker solution to the swollen resin and agitate the mixture until coupling is complete (monitored by a ninhydrin test).

-

Washing: Wash the resin extensively with DMF, DCM, and methanol to remove excess reagents.

-

First Amino Acid Attachment: The first Boc-protected amino acid is then esterified to the hydroxyl group of the resin-bound linker. This is typically achieved using symmetrical anhydride or other standard activation methods in the presence of a catalyst like 4-(Dimethylamino)pyridine (DMAP).

-

Capping: Any unreacted hydroxyl groups on the linker can be capped using acetic anhydride to prevent the formation of deletion sequences in the subsequent peptide synthesis steps.

-

The peptide chain is then elongated following standard Boc-SPPS protocols. The final peptide is cleaved from the linker using strong acids like liquid Hydrogen Fluoride (HF).

Applications and Biological Relevance

This compound is a versatile molecule with significant applications in both pharmaceutical and research settings.

Pharmaceutical Intermediate

This compound serves as a key building block in the synthesis of various active pharmaceutical ingredients (APIs). It is particularly noted as an intermediate in the development of anti-inflammatory and analgesic drugs.[4] Its bifunctional nature allows for diverse chemical modifications, making it a valuable component in medicinal chemistry for creating novel therapeutic agents.

Linker in Chemical Synthesis

Its most prominent application is as a linker in solid-phase synthesis, especially for peptides and other biomolecules.[8] The PAM linker enables the assembly of peptide chains on a solid support, which simplifies the purification process at each step. The linkage is stable to the conditions of peptide synthesis but can be cleaved under specific, strong acidic conditions to release the final product.

Biological Context

This compound has been identified as a metabolite of several flavonoids and is found in both plants and animals. It can be produced by the biotransformation of other compounds by microflora. While it is an intermediate in the biosynthesis of phenylpropanoids, its direct involvement in specific signaling pathways in humans is not well-documented in the available literature.

References

- 1. luxembourg-bio.com [luxembourg-bio.com]

- 2. peptide.com [peptide.com]

- 3. 4-(3-Hydroxy-4-methylpentyl)phenylacetic acid as a new linker for the solid phase synthesis of peptides with Boc chemistry [su.diva-portal.org]

- 4. This compound 98 73401-74-8 [sigmaaldrich.com]

- 5. chemwhat.com [chemwhat.com]

- 6. This compound | 73401-74-8 [chemicalbook.com]

- 7. research.cbc.osu.edu [research.cbc.osu.edu]

- 8. Improving the performance of an acid-labile 4-hydroxymethyl phenoxyacetic acid (HMP) linker on resin and SynPhase grafted solid-supports - PubMed [pubmed.ncbi.nlm.nih.gov]

The Advent and Application of 4-(Hydroxymethyl)phenylacetic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Hydroxymethyl)phenylacetic acid, a pivotal molecule in biopharmaceutical research and synthetic chemistry, has carved a significant niche primarily as a linker in solid-phase peptide synthesis. This technical guide provides an in-depth exploration of its discovery, historical context, and detailed methodologies for its synthesis and application. While the precise moment of its initial discovery remains elusive in readily available literature, its prominence grew with the advent of solid-phase peptide synthesis, where it serves as a cornerstone of the Phenylacetamidomethyl (PAM) linker system. This document outlines a comprehensive synthesis protocol, presents key quantitative data, and discusses its role in drug development and biological systems.

Discovery and Historical Context

The exact origins of this compound are not well-documented in the form of a singular discovery paper. Its emergence is intrinsically linked to the development and refinement of solid-phase peptide synthesis (SPPS), a revolutionary technique developed by R.B. Merrifield in the early 1960s. The need for stable, yet cleavable, linkages between the growing peptide chain and the solid resin support spurred the development of various linker molecules.

This compound forms the core of the Phenylacetamidomethyl (PAM) linker. The PAM linker was developed to offer greater stability to the acid-labile α-amino protecting groups (like the Boc group) used during peptide synthesis, as compared to the original chloromethylated polystyrene resins (Merrifield resin)[1]. This enhanced stability minimizes the premature cleavage of the peptide from the resin during the repeated deprotection steps. While the Wang resin, with its p-alkoxybenzyl alcohol structure, is now more commonly used for Fmoc-based chemistry, the PAM linker remains significant in the historical context of Boc-based peptide synthesis[1][2][3].

Synthesis of this compound

The most common and well-documented method for the synthesis of this compound is through the hydrolysis of 4-(bromomethyl)phenylacetic acid.

Experimental Protocol: Hydrolysis of 4-(Bromomethyl)phenylacetic Acid

Materials:

-

4-(Bromomethyl)phenylacetic acid

-

Sodium hydroxide (NaOH)

-

Concentrated sulfuric acid (H₂SO₄)

-

Sodium chloride (NaCl)

-

Ethyl acetate (EtOAc)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Petroleum ether

-

Water (H₂O)

-

Thin Layer Chromatography (TLC) supplies

-

Standard laboratory glassware and equipment

Procedure:

-

Reaction Setup: In a suitable reaction vessel, dissolve sodium hydroxide (4.0 eq) in water. To this aqueous solution, add 4-(bromomethyl)phenylacetic acid (1.0 eq).

-

Reaction Execution: Stir the resulting mixture at room temperature overnight.

-

Monitoring: Monitor the reaction for the complete consumption of the starting material using Thin Layer Chromatography (TLC).

-

Acidification: Once the reaction is complete, carefully acidify the mixture to a pH of approximately 2 using concentrated sulfuric acid.

-

Extraction: Add solid sodium chloride to the mixture to saturate the aqueous phase. Extract the product with ethyl acetate (3 x volumes).

-

Washing and Drying: Combine the organic phases and wash with brine. Dry the organic layer over anhydrous sodium sulfate.

-

Crystallization: Concentrate the dried organic phase until a significant amount of solid precipitates. Store the suspension at 4-6 °C overnight to promote further crystallization.

-

Isolation and Purification: Collect the solid product by filtration. Wash the filter cake with petroleum ether (2 x volumes) to afford this compound.

Quantitative Data

| Parameter | Value | Reference |

| Yield | 71.9% | [4] |

| Purity (HPLC) | 97.8% (at 220 nm) | [4] |

Characterization Data

-

¹H NMR (300 MHz, DMSO-d₆) δ (ppm): 12.27 (s, 1H), 7.26-7.12 (m, 4H), 5.14 (s, 1H), 4.47 (s, 2H), 3.53 (s, 2H).[4]

-

Melting Point: 131-134 °C[5]

Application in Solid-Phase Peptide Synthesis: The PAM Linker

This compound is covalently attached to an aminomethylated polystyrene resin to form the PAM resin. The first protected amino acid is then esterified to the hydroxymethyl group of the linker.

Attachment and Cleavage Workflow

The general workflow for the use of the PAM linker in SPPS is depicted below. The attachment of the first amino acid to the resin is a critical step, followed by the iterative deprotection of the N-terminus and coupling of subsequent amino acids. The final peptide is cleaved from the resin using a strong acid, typically hydrogen fluoride (HF).

Cleavage Mechanism

The cleavage of the peptide from the PAM linker is achieved by acidolysis of the benzyl ester bond. The use of strong acid, such as HF, protonates the ester oxygen, making the benzylic carbon susceptible to nucleophilic attack, which ultimately liberates the peptide with a C-terminal carboxylic acid.

Biological Significance and Signaling Pathways

Direct studies on the biological activity and specific signaling pathways of this compound are limited. However, its close structural analog, 4-hydroxyphenylacetic acid, is a known metabolite of dietary flavonoids and is produced by gut microbiota from the breakdown of amino acids like tyrosine.[6] 4-Hydroxyphenylacetic acid has been shown to possess antioxidant and anti-inflammatory properties.

Given that this compound can be considered a derivative of 4-hydroxyphenylacetic acid, it is plausible that it may interact with similar biological pathways, although further research is required to substantiate this. The metabolism of flavonoids by gut microbiota into various phenolic acids is an active area of research, and it is possible that this compound is a minor metabolite in these pathways.

Conclusion

This compound stands as a testament to the enabling power of synthetic organic chemistry in advancing other scientific fields, most notably peptide science. While its own discovery story is not prominently recorded, its utility as the PAM linker in solid-phase peptide synthesis has solidified its place in the toolkit of chemists and biochemists. The detailed synthetic protocol provided herein offers a clear path to its preparation for research and development purposes. Future investigations into its potential biological activities, perhaps as a metabolite of dietary compounds, could open new avenues for its application in drug discovery and nutritional science.

References

- 1. peptide.com [peptide.com]

- 2. omizzur.com [omizzur.com]

- 3. biosynth.com [biosynth.com]

- 4. This compound | 73401-74-8 [chemicalbook.com]

- 5. This compound, CasNo.73401-74-8 Shanghai Minstar Chemical Co., Ltd China (Mainland) [minstar.lookchem.com]

- 6. 4-Hydroxyphenylacetic Acid | Rupa Health [rupahealth.com]

An In-depth Technical Guide to 4-(Hydroxymethyl)phenylacetic Acid Derivatives and Their Potential Uses

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Hydroxymethyl)phenylacetic acid (4-HMPAA) is a versatile scaffold in medicinal chemistry, serving as a foundational structure for the development of a diverse range of therapeutic agents. Its bifunctional nature, possessing both a carboxylic acid and a primary alcohol, allows for the synthesis of numerous derivatives, including esters and amides. These derivatives have been explored for a variety of pharmacological applications, most notably as anti-inflammatory and anticancer agents. This technical guide provides a comprehensive overview of the synthesis, biological activities, and potential therapeutic applications of 4-HMPAA derivatives. It includes a detailed summary of quantitative biological data, experimental protocols for key synthetic and analytical procedures, and visualizations of relevant biological pathways and experimental workflows to facilitate a deeper understanding of this promising class of compounds.

Introduction

This compound is a chemical compound that has garnered significant interest as a building block in the synthesis of pharmaceuticals.[1][2] Its utility stems from the presence of two reactive functional groups: a carboxylic acid and a hydroxymethyl group.[1][2] These sites allow for straightforward chemical modifications to generate a library of derivatives with diverse physicochemical properties and biological activities. The core structure of 4-HMPAA has been identified as a valuable intermediate in the preparation of analgesics and anti-inflammatory agents.[1] Furthermore, its application extends to its use as a linker in solid-phase peptide synthesis.[3] This guide will delve into the synthesis of 4-HMPAA and its derivatives, with a particular focus on their potential as anti-inflammatory and anticancer agents.

Synthesis of this compound and Its Derivatives

The synthesis of this compound and its subsequent derivatization into esters and amides are crucial steps in exploring their therapeutic potential.

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves the hydrolysis of 4-(bromomethyl)phenylacetic acid.[4]

Experimental Protocol: Synthesis of this compound [4]

-

Materials: 4-(Bromomethyl)phenylacetic acid, Sodium hydroxide (NaOH), Concentrated sulfuric acid (H₂SO₄), Ethyl acetate, Brine, Anhydrous sodium sulfate (Na₂SO₄), Petroleum ether, Water.

-

Procedure:

-

Dissolve sodium hydroxide (1.61 kg, 40.2 mol) in water (90 L).

-

To this aqueous solution, add 4-(bromomethyl)phenylacetic acid (2.3 kg, 10.0 mol).

-

Stir the resulting mixture at room temperature overnight.

-

Monitor the reaction for the complete consumption of the starting material using thin-layer chromatography (TLC).

-

Upon completion, carefully acidify the reaction mixture to a pH of approximately 2 with concentrated sulfuric acid (1.0 L).

-

Add solid sodium chloride (25 kg) to the mixture and extract with ethyl acetate (3 x 33 L).

-

Combine the organic phases and wash with brine.

-

Dry the organic phase over anhydrous sodium sulfate and concentrate until a significant amount of solid precipitates.

-

Store the resulting suspension at 4-6 °C overnight to promote further crystallization.

-

Collect the solid product by filtration and wash the filter cake with petroleum ether (2 x 2 L) to yield this compound.

-

Synthesis of this compound Derivatives

The hydroxyl and carboxyl groups of 4-HMPAA are readily functionalized to produce a variety of derivatives. Esterification and amidation are common strategies to modify the parent compound's properties, such as lipophilicity and pharmacokinetic profile.

General Workflow for the Synthesis of 4-HMPAA Derivatives

Potential Therapeutic Applications

Derivatives of 4-HMPAA have shown promise in several therapeutic areas, primarily as anti-inflammatory and anticancer agents.

Anti-inflammatory Activity

The structural similarity of phenylacetic acid derivatives to non-steroidal anti-inflammatory drugs (NSAIDs) has prompted investigations into their anti-inflammatory potential.[1] The mechanism of action for many NSAIDs involves the inhibition of cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins, mediators of inflammation and pain.[5]

Signaling Pathway: Prostaglandin Biosynthesis Inhibition

Prodrugs of NSAIDs have been synthesized using various carrier molecules to reduce their gastrointestinal side effects.[5][6] While specific data on 4-HMPAA as a carrier is limited, the concept of creating ester or amide prodrugs of NSAIDs is well-established.[7] These prodrugs are designed to be inactive until they are hydrolyzed in the body to release the active NSAID.[6]

Table 1: Anti-inflammatory Activity of NSAID Prodrugs

| Prodrug | Parent Drug | % Inhibition of Paw Edema | Reference |

| Prodrug Ia | Aceclofenac | Better than parent drug | [5] |

| Prodrug If | 4-Biphenylacetic acid | 76.14% | [5] |

| Parent Drug (4-Biphenylacetic acid) | - | 72.08% | [5] |

Experimental Protocol: Evaluation of Anti-inflammatory Activity (Carrageenan-induced Rat Paw Edema) [8]

-

Animals: Albino rats (120-160g).

-

Materials: Carrageenan (1% w/v in saline), Test compounds (suspended in 1% carboxymethyl cellulose), Standard drug (e.g., Diclofenac Sodium, 10 mg/kg).

-

Procedure:

-

Divide the rats into groups.

-

Administer the test compounds and the standard drug orally.

-

After a set time, inject 0.1 mL of 1% carrageenan suspension into the sub-plantar region of the left hind paw of each rat.

-

Measure the paw volume at regular intervals using a plethysmometer.

-

Calculate the percentage inhibition of edema for the treated groups relative to the control group.

-

Anticancer Activity

The potential of phenylacetic acid derivatives as anticancer agents is an active area of research. While direct evidence for 4-HMPAA derivatives is still emerging, related phenylacetamide derivatives have demonstrated cytotoxic and pro-apoptotic activities against various cancer cell lines.

One of the key mechanisms by which some anticancer agents work is by inhibiting tubulin polymerization, which disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis.

Signaling Pathway: Tubulin Polymerization Inhibition and Apoptosis

Pharmacokinetics and Drug Delivery

The pharmacokinetic properties of 4-HMPAA derivatives can be modulated through chemical modifications. Esterification and amidation can alter the lipophilicity of the parent compound, which in turn can affect its absorption, distribution, metabolism, and excretion (ADME) profile. The prodrug approach, as mentioned for NSAIDs, is a key strategy to improve the pharmacokinetic and pharmacodynamic properties of drugs, including reducing toxicity and enhancing bioavailability.[7]

Workflow for Prodrug Hydrolysis and Drug Release

Conclusion and Future Directions

This compound serves as a valuable and versatile scaffold for the development of novel therapeutic agents. Its derivatives, particularly esters and amides, have shown potential as anti-inflammatory and anticancer agents. The ability to modify the core structure allows for the fine-tuning of pharmacological and pharmacokinetic properties. Future research should focus on the synthesis and biological evaluation of a broader range of 4-HMPAA derivatives to establish clear structure-activity relationships. Furthermore, detailed mechanistic studies are required to elucidate the specific molecular targets and signaling pathways modulated by these compounds. The development of 4-HMPAA-based prodrugs also represents a promising avenue for improving the therapeutic index of existing drugs. Continued investigation into this class of compounds is warranted to unlock their full therapeutic potential.

References

- 1. Phenylacetic acids and the structurally related non-steroidal anti-inflammatory drug diclofenac bind to specific gamma-hydroxybutyric acid sites in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 4-(羟甲基)苯醋酸 98% | Sigma-Aldrich [sigmaaldrich.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. saspublishers.com [saspublishers.com]

- 6. Synthesis and Biological Evaluation of Mutual Prodrugs of Carboxylic Group Containing Some Non-Steroidal Anti-Inflammatory Drugs and Propyphenazone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Prodrugs of NSAIDs: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. juniperpublishers.com [juniperpublishers.com]

In-depth Technical Guide: The Biological Mechanism of Action of 4-(Hydroxymethyl)phenylacetic Acid - A Review of Currently Available Scientific Literature

Foreword for Researchers, Scientists, and Drug Development Professionals

This document serves as a technical guide concerning the biological mechanism of action of 4-(Hydroxymethyl)phenylacetic acid. A comprehensive review of publicly available scientific literature and data has been conducted to assemble the information required for an in-depth analysis. However, the search for detailed biological data, including quantitative metrics, specific molecular targets, and modulated signaling pathways, did not yield sufficient information to construct a complete mechanistic profile.

The available literature primarily identifies this compound as a valuable chemical intermediate in the synthesis of pharmaceuticals and as a linker reagent in solid-phase peptide synthesis. While its application in the creation of biologically active molecules is evident, direct research into its own mechanism of action within biological systems appears to be limited or not extensively published.

This guide will present the current state of knowledge, highlighting its established roles in chemical synthesis and noting the absence of detailed biological mechanism-of-action studies.

Chemical Identity and Properties

This compound is a substituted aromatic carboxylic acid.

| Property | Value |

| CAS Number | 73401-74-8 |

| Molecular Formula | C₉H₁₀O₃ |

| Molecular Weight | 166.17 g/mol |

| Appearance | White to off-white powder |

| Melting Point | 131-134 °C |

Established Applications in Synthesis

The primary role of this compound, as documented in the scientific and patent literature, is that of a versatile synthetic building block.

Pharmaceutical Intermediate

This compound serves as a key intermediate in the synthesis of a variety of pharmaceutical compounds. It is notably used in the development of anti-inflammatory and analgesic drugs. Its chemical structure provides a scaffold that can be readily modified to produce more complex active pharmaceutical ingredients (APIs).

Linker in Peptide Synthesis

The compound is also utilized as a linker molecule, particularly in the context of solid-phase peptide synthesis. The hydroxymethyl group allows for its attachment to a solid support resin, while the carboxylic acid moiety can be used for the sequential addition of amino acids to build a peptide chain.

Review of Biological Activity and Mechanism of Action

An extensive search of scientific databases for studies detailing the specific biological mechanism of action of this compound did not yield concrete data. The following points summarize the current landscape:

-

Lack of Direct Mechanistic Studies: There is a notable absence of published research focusing on the direct biological targets, receptor binding affinities, or enzyme inhibition kinetics of this compound itself.

-

Distinction from 4-Hydroxyphenylacetic Acid: It is critical to distinguish this compound from the structurally similar but distinct compound, 4-Hydroxyphenylacetic acid (4-HPAA). 4-HPAA is a well-characterized metabolite of the amino acids tyrosine and phenylalanine and has been studied for its various biological effects, including its role as a biomarker for certain gastrointestinal conditions. The biological data for 4-HPAA should not be attributed to this compound.

-

Inferred, but Undefined, Bioactivity: While this compound is a precursor to bioactive molecules, its intrinsic biological activity remains uncharacterized in the public domain.

Data Presentation and Experimental Protocols

Due to the lack of available quantitative data from biological studies on this compound, no tables summarizing such information can be provided. Similarly, without published research on its mechanism of action, there are no key experiments to cite or detail the methodologies thereof.

Signaling Pathways and Logical Relationships

The creation of diagrams for signaling pathways requires established knowledge of the molecular interactions of a compound within a cell. As no such pathways have been identified for this compound in the literature, a visualization using Graphviz is not possible at this time.

To illustrate its role as a synthetic intermediate, a conceptual workflow can be diagrammed.

Caption: Conceptual workflow of this compound's applications.

Conclusion and Future Directions

For researchers, scientists, and drug development professionals, this presents a potential area for novel investigation. Future studies could explore:

-

Screening for Biological Targets: High-throughput screening assays could identify potential protein targets for this compound.

-

Cell-Based Assays: Evaluating the effect of the compound on various cellular processes, such as proliferation, apoptosis, and inflammation, could provide initial insights into its biological activity.

-

In Vivo Studies: Should in vitro activity be identified, subsequent studies in animal models would be warranted to understand its pharmacology and toxicology.

Until such research is conducted and published, a detailed technical guide on the mechanism of action of this compound in biological systems cannot be fully realized.

4-(Hydroxymethyl)phenylacetic Acid: A Comprehensive Technical Guide on its Role as a Metabolite in Humans and Plants

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Hydroxymethyl)phenylacetic acid (4-HMPA), a phenolic acid, is a metabolite found in both the plant and animal kingdoms. In humans, its presence is often linked to the metabolic activities of the gut microbiota and the breakdown of dietary polyphenols and aromatic amino acids.[1][2][3] It has garnered significant interest as a potential biomarker for various physiological and pathological states, including childhood obesity.[3][4][5] In the realm of botany, 4-HMPA is recognized as a metabolite of phenylalanine, a crucial amino acid in plant growth and development, and is thought to play a role in plant-microbe interactions.[6] This technical guide provides an in-depth exploration of 4-HMPA as a metabolite in humans and plants, detailing its metabolic pathways, physiological significance, and the analytical methodologies for its quantification.

This compound Metabolism in Humans

The metabolism of 4-HMPA in humans is a multifaceted process, primarily involving the gut microbiota and subsequent hepatic detoxification pathways.

Gut Microbiota Metabolism

The human gut microbiome plays a pivotal role in the generation of 4-HMPA. Certain species of gut bacteria, such as those belonging to the Eubacteriaceae family, can produce 4-HMPA through the metabolism of the amino acid tyrosine.[3][4][5] Furthermore, dietary polyphenols, which are abundant in fruits and vegetables, are metabolized by gut bacteria into simpler phenolic acids, including 4-HMPA.[2][7] For instance, 4-hydroxy-3-methoxycinnamic acid can be converted to 3-(4-hydroxy-3-methoxyphenyl)propionic acid (HMPA) by a variety of microbes from the phylum Bacteroidetes.[2][7]

Hepatic Phase I and Phase II Metabolism

Once absorbed into the bloodstream, 4-HMPA undergoes detoxification in the liver, primarily through Phase II conjugation reactions. These reactions increase the water solubility of the molecule, facilitating its excretion in the urine. The principal Phase II pathways for 4-HMPA are glucuronidation and sulfation.

-

Glucuronidation: This process involves the transfer of glucuronic acid from UDP-glucuronic acid (UDPGA) to the hydroxyl group of 4-HMPA, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs).

-

Sulfation: In this pathway, a sulfonate group is transferred from 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to 4-HMPA, a reaction mediated by sulfotransferases (SULTs).

The efficiency of these conjugation reactions can vary between individuals due to genetic polymorphisms in the UGT and SULT enzymes.

This compound Metabolism in Plants

In plants, 4-HMPA is a metabolite associated with the phenylpropanoid pathway, which is responsible for the synthesis of a wide array of secondary metabolites.

Biosynthesis from Phenylalanine

The primary precursor for 4-HMPA biosynthesis in plants is the aromatic amino acid phenylalanine. The pathway is thought to proceed via phenylpyruvate (PPA). The AROGENATE DEHYDRATASE (ADT) enzyme family, which converts arogenate to phenylalanine, has been shown to modulate the levels of PAA and, by extension, likely 4-HMPA in Arabidopsis.[6] Overexpression of certain ADT genes leads to increased levels of PAA, while knockout mutants show a significant reduction.[8]

Physiological and Pathophysiological Roles

In Humans

4-HMPA has been implicated in several physiological and disease processes:

-

Childhood Obesity: Studies have shown a negative association between the levels of 4-HMPA and childhood obesity.[3][4][5] Lower levels of this metabolite, potentially due to alterations in the gut microbiota, may be linked to the development of obesity.[3][4][5] Animal studies have demonstrated that 4-HMPA treatment can reduce weight gain and improve glucose intolerance in mice on a high-fat diet.[4][5]

-

Metabolic Health: The microbiota-derived metabolite of 4-hydroxy-3-methoxycinnamic acid, a related compound, has been shown to improve host metabolic conditions in diet-induced obese mice by regulating hepatic lipid metabolism and insulin sensitivity.[2][7]

In Plants

The precise roles of 4-HMPA in plants are still under investigation, but it is believed to be involved in:

-

Auxin Activity: As a derivative of phenylacetic acid (PAA), 4-HMPA may possess auxin-like activity, influencing plant growth and development.[6][9]

-

Plant Defense: Phenolic compounds are well-known to be involved in plant defense mechanisms against pathogens and herbivores. 4-HMPA may act as an elicitor, a signaling molecule that triggers defense responses.[10][11][12] These responses can include the reinforcement of cell walls and the production of antimicrobial compounds.

Quantitative Data

| Parameter | Matrix | Organism/Condition | Concentration/Value | Reference(s) |

| 4-Hydroxyphenylacetic acid | Feces/Urine | Obese Children | Decreased | [3][4][5] |

| 4-Hydroxyphenylacetic acid | Feces/Urine | Normal-weight Children | Higher than obese | [3][4][5] |

| Phenylacetic acid (related compound) | Arabidopsis thaliana (adt multiple knockout mutants) | Reduced levels | [8] | |

| Phenylacetic acid (related compound) | Arabidopsis thaliana (ADT4 or ADT5 overexpression) | Increased levels | [8] |

Experimental Protocols

Quantification of 4-HMPA in Human Urine by UPLC-MS/MS

This protocol is adapted from methods for the analysis of similar phenolic acids in urine.[13][14][15][16][17]

1. Sample Preparation: a. Thaw frozen urine samples at room temperature. b. Centrifuge the samples at 14,000 x g for 5 minutes at 4°C to pellet any precipitates. c. To a 1.5 mL microcentrifuge tube, add 40 µL of the urine supernatant, 40 µL of an internal standard solution (e.g., a deuterated analog of 4-HMPA), and 920 µL of a stabilizing solution (e.g., 0.1% formic acid in water). d. Vortex the mixture. e. Transfer 50 µL of the diluted sample to a new vial. f. Add 25 µL of a buffer solution and 25 µL of a reagent solution (if derivatization is required for improved chromatographic performance), followed by 100 µL of the stabilizing solution. g. Vortex and centrifuge again at 14,000 x g for 5 minutes at 4°C. h. Transfer the supernatant to an autosampler vial for UPLC-MS/MS analysis.

2. UPLC-MS/MS Conditions:

- UPLC System: Waters Acquity UPLC or similar.

- Column: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm).

- Mobile Phase A: 0.1% formic acid in water.

- Mobile Phase B: 0.1% formic acid in acetonitrile.

- Gradient: A suitable gradient to separate 4-HMPA from other urinary components. For example, start with a low percentage of B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for re-equilibration.

- Flow Rate: 0.3 - 0.5 mL/min.

- Column Temperature: 40°C.

- Injection Volume: 5-10 µL.

- Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

- Ionization Mode: Negative ion mode is typically used for phenolic acids.

- MRM Transitions: Monitor for the specific parent-to-daughter ion transition for 4-HMPA and its internal standard.

Signaling and Metabolic Pathways

Human Metabolism and Signaling of 4-HMPA

Caption: Overview of 4-HMPA metabolism and its potential effects in humans.

Plant Biosynthesis and Defense Signaling of 4-HMPA

Caption: Proposed biosynthesis of 4-HMPA in plants and its potential role in defense.

Microbial Catabolism of 4-HMPA

Caption: Aerobic degradation pathway of 4-HMPA by bacteria like Pseudomonas and Acinetobacter.

Conclusion

This compound is a significant metabolite at the intersection of human and plant biology, with its origins and functions being increasingly elucidated. In humans, it is a product of gut microbial metabolism with potential implications for metabolic health, particularly in the context of obesity. In plants, it is a component of the complex network of phenylpropanoid metabolism and may contribute to growth regulation and defense. The continued development of sensitive analytical methods will be crucial for further unraveling the intricate roles of 4-HMPA in health and disease, as well as in plant physiology. This guide provides a foundational understanding for researchers and professionals in drug development and related scientific fields to explore the potential of 4-HMPA as a biomarker and a target for therapeutic or agricultural applications.

References

- 1. Bacterial degradation of 4-hydroxyphenylacetic acid and homoprotocatechuic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid Produced from 4-Hydroxy-3-methoxycinnamic Acid by Gut Microbiota Improves Host Metabolic Condition in Diet-Induced Obese Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Gut microbiota-derived 4-hydroxyphenylacetic acid (4-HPAA) inhibits weight gain and is negatively associated with childhood obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Gut microbiota-derived 4-hydroxyphenylacetic acid (4-HPAA) inhibits weight gain and is negatively associated with childhood obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Investigating the biosynthesis and roles of the auxin phenylacetic acid during Pseudomonas syringae-Arabidopsis thaliana pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Arogenate dehydratases can modulate the levels of phenylacetic acid in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Elicitors and priming agents initiate plant defense responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. phytojournal.com [phytojournal.com]

- 12. scilit.com [scilit.com]

- 13. stacks.cdc.gov [stacks.cdc.gov]

- 14. Validation of an LC-MS/MS method for urinary homovanillic and vanillylmandelic ACIDS and application to the diagnosis of neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A validated UPLC-MS/MS method for the determination of aliphatic and aromatic isocyanate exposure in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. mdpi.com [mdpi.com]

spectroscopic analysis (NMR, IR, Mass Spec) of 4-(Hydroxymethyl)phenylacetic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of 4-(Hydroxymethyl)phenylacetic acid using fundamental spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This document offers a comprehensive overview of the compound's spectral characteristics, detailed experimental protocols, and visual representations of analytical workflows and molecular fragmentation pathways.

Spectroscopic Data

The following sections summarize the key spectroscopic data for this compound, presented in a clear and structured format for ease of reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

1.1.1 ¹H NMR Data

The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 12.27 | Singlet | 1H | -COOH |

| 7.26-7.12 | Multiplet | 4H | Aromatic (C₆H₄) |

| 5.14 | Singlet | 1H | -CH₂OH |

| 4.47 | Singlet | 2H | -CH₂OH |

| 3.53 | Singlet | 2H | -CH₂COOH |

| Solvent: DMSO-d₆, Frequency: 300 MHz[1][2] |

1.1.2 ¹³C NMR Data (Predicted)

The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule. The following chemical shifts are predicted based on the analysis of structurally similar compounds.

| Chemical Shift (δ) ppm | Assignment |

| ~173 | -COOH |

| ~140 | Aromatic (C-CH₂OH) |

| ~134 | Aromatic (C-CH₂COOH) |

| ~129 | Aromatic (CH) |

| ~127 | Aromatic (CH) |

| ~62 | -CH₂OH |

| ~40 | -CH₂COOH |

| Solvent: DMSO-d₆ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3304 | Strong, Broad | O-H stretch (Alcohol & Carboxylic Acid) |

| 1703 | Strong | C=O stretch (Carboxylic Acid) |

| 1520 | Medium | C=C stretch (Aromatic Ring) |

| 1421 | Medium | C-H bend (Methylene) |

| 1408 | Medium | O-H bend (Carboxylic Acid) |

| 1360 | Medium | C-H bend |

| 1288 | Strong | C-O stretch (Carboxylic Acid) |

| 1234 | Strong | C-O stretch (Alcohol) |

| 1200 | Medium | C-H wag (Methylene) |

| 1188 | Medium | |

| 1009 | Medium | C-H bend (Aromatic) |

| Sample Preparation: KBr Pellet[1] |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation. The molecular weight of this compound is 166.17 g/mol .[3][4][5][6]

Predicted Fragmentation Pattern

| m/z | Proposed Fragment Ion |

| 166 | [M]⁺ (Molecular Ion) |

| 148 | [M - H₂O]⁺ |

| 121 | [M - COOH]⁺ |

| 107 | [M - CH₂COOH]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

| 77 | [C₆H₅]⁺ (Phenyl ion) |

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound.

NMR Spectroscopy Protocol

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry vial.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

-

Tune and shim the probe to optimize the magnetic field homogeneity.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

-

¹H NMR Acquisition:

-

Set the spectral width to an appropriate range (e.g., -2 to 14 ppm).

-

Use a 90° pulse angle.

-

Set the relaxation delay to at least 1 second.

-

Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Set the spectral width to an appropriate range (e.g., 0 to 200 ppm).

-

Employ proton decoupling to simplify the spectrum.

-

Use a 30-45° pulse angle to reduce the relaxation delay.

-

Acquire a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the spectrum to obtain pure absorption peaks.

-

Calibrate the chemical shift scale using the residual solvent peak as a reference.

-

Integrate the peaks in the ¹H NMR spectrum.

-

IR Spectroscopy Protocol (KBr Pellet Method)

-

Sample Preparation:

-

Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.

-

Transfer the mixture to a pellet press.

-

-

Pellet Formation:

-

Apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent pellet.

-

-

Spectral Acquisition:

-

Place the KBr pellet in the sample holder of the IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Mass Spectrometry Protocol (Electron Ionization)

-

Sample Introduction:

-

Introduce a small amount of the solid sample into the mass spectrometer via a direct insertion probe.

-

-

Ionization:

-

Heat the probe to volatilize the sample into the ion source.

-

Bombard the gaseous molecules with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

-

-

Mass Analysis:

-

Accelerate the resulting ions into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

-

Detection:

-

The separated ions are detected, and their abundance is recorded.

-

-

Data Interpretation:

-

The resulting mass spectrum is a plot of relative ion abundance versus m/z.

-

Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the compound.

-

Visualizations

The following diagrams illustrate the experimental workflow and a predicted fragmentation pathway for this compound.

Caption: Workflow for Spectroscopic Analysis.

Caption: Predicted MS Fragmentation Pathway.

References

- 1. watson-int.com [watson-int.com]

- 2. Human Metabolome Database: 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000209) [hmdb.ca]

- 3. This compound, 97% | Fisher Scientific [fishersci.ca]

- 4. 4-(ヒドロキシメチル)フェニル酢酸 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. This compound | 73401-74-8 | FH55166 [biosynth.com]

- 6. This compound 73401-74-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

An In-depth Technical Guide to the Solubility and Stability of 4-(Hydroxymethyl)phenylacetic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known solubility and stability characteristics of 4-(Hydroxymethyl)phenylacetic acid (HMPA). Due to a notable lack of extensive published quantitative data, this document also serves as a practical handbook, offering detailed experimental protocols for researchers to determine these critical parameters. Understanding the solubility and stability of HMPA is fundamental for its application in drug discovery, formulation development, and as a chemical reagent.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for predicting its behavior in various solvent systems and under different environmental conditions.

| Property | Value | Reference |

| Chemical Formula | C₉H₁₀O₃ | |

| Molecular Weight | 166.17 g/mol | |

| Appearance | White to off-white solid/crystalline powder | [1] |

| Melting Point | 131-134 °C | [2] |

| pKa (Predicted) | 4.27 ± 0.10 | [3] |

Solubility Profile

Currently, there is a significant gap in the publicly available quantitative solubility data for this compound in a wide range of common solvents. The information that is available is largely qualitative or pertains to complex solvent systems for in vitro assays.

| Solvent | Quantitative Solubility | Qualitative Observations | Reference |

| Dimethyl Sulfoxide (DMSO) | 100 mg/mL (601.76 mM) | Highly soluble; sonication may be needed. Hygroscopic DMSO can affect solubility. | [4] |

| Water | Data not available | Expected to have some solubility due to the presence of a carboxylic acid and a hydroxyl group. | |

| Ethanol | Data not available | Expected to be soluble based on the polarity of the molecule. | |

| Methanol | Data not available | Expected to be soluble. | |

| Acetone | Data not available | Expected to have some solubility. | |

| Ethyl Acetate | Data not available | Likely to have lower solubility compared to more polar solvents. | |

| Dichloromethane | Data not available | Likely to have low solubility. | |

| 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline | ≥ 2.5 mg/mL (15.04 mM) | Clear solution. | [4] |

| 10% DMSO / 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (15.04 mM) | Clear solution. | [4] |

| 10% DMSO / 90% Corn Oil | ≥ 2.5 mg/mL (15.04 mM) | Clear solution. | [4] |

Experimental Protocol for Solubility Determination (Shake-Flask Method)

To address the lack of quantitative data, the following is a standard protocol for determining the equilibrium solubility of HMPA in various solvents.

Caption: A generalized workflow for determining the equilibrium solubility of a compound.

Methodology:

-

Preparation: Add an excess amount of solid this compound to a known volume of the selected solvent in a sealed vial. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium. Periodically check to ensure that undissolved solid remains.

-

Sampling: After equilibration, centrifuge the vials to pellet the excess solid. Carefully withdraw an aliquot of the supernatant.

-

Filtration: Filter the aliquot through a suitable syringe filter (e.g., 0.45 µm PTFE or PVDF) to remove any remaining solid particles.

-

Analysis: Accurately dilute the filtered sample with a suitable solvent (often the mobile phase for chromatographic analysis). Quantify the concentration of HMPA in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), against a standard curve of known concentrations.

-

Calculation: Calculate the original concentration in the saturated solution, taking into account the dilution factor. This value represents the equilibrium solubility of HMPA in that solvent at the specified temperature.

Stability Profile

| Condition | Observation | Reference |

| Solid-State (Room Temperature) | Stable. Recommended storage at room temperature. | [3] |

| In Solution (DMSO) | Stock solutions are stable for 6 months at -80°C and 1 month at -20°C. | [4] |

| Hydrolytic Stability (Aqueous, pH variation) | Data not available. The ester linkage is absent, but the benzylic alcohol and carboxylic acid moieties could be susceptible to degradation under extreme pH and temperature. | |

| Oxidative Stability | Data not available. The benzylic alcohol is a potential site for oxidation. | |

| Thermal Stability | Data not available. | |

| Photostability | Data not available. Aromatic compounds can be susceptible to photodegradation. |

Experimental Protocol for Forced Degradation Studies

Forced degradation studies are essential to understand the intrinsic stability of a drug substance.[6] These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing.[6][7]

Caption: A typical workflow for conducting forced degradation studies on a drug substance.

Methodology:

-

Sample Preparation: Prepare solutions of this compound, typically at a concentration of 1 mg/mL, in a suitable solvent system (e.g., water/acetonitrile).[7]

-

Stress Conditions:

-

Acid Hydrolysis: Treat the drug solution with an acid (e.g., 0.1 M HCl) at room temperature and an elevated temperature (e.g., 60°C) for a defined period.[7]

-

Base Hydrolysis: Treat the drug solution with a base (e.g., 0.1 M NaOH) under the same temperature conditions as the acid hydrolysis.[7]

-

Oxidative Degradation: Treat the drug solution with an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂), at room temperature.[8]

-

Thermal Degradation: Expose both the solid drug substance and the drug solution to elevated temperatures (e.g., 60-80°C).

-

Photostability: Expose the solid drug substance and drug solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.

-

-

Sample Analysis: At appropriate time points, withdraw samples. Neutralize the acidic and basic samples before analysis. Analyze all samples, including a non-degraded control, using a validated stability-indicating HPLC method. The method should be capable of separating the intact drug from all degradation products.

-

Data Evaluation: Assess the extent of degradation. For significant degradants, peak purity analysis should be performed. If necessary, degradation products can be isolated and characterized using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy to elucidate their structures.

Potential Degradation Pathways

While specific degradation pathways for this compound have not been detailed in the literature, based on its chemical structure, several potential degradation routes can be hypothesized under stress conditions.

Caption: Hypothesized degradation pathways for this compound.

-

Oxidation: The primary alcohol of the hydroxymethyl group is susceptible to oxidation, which could lead to the formation of 4-formylphenylacetic acid and subsequently 4-carboxyphenylacetic acid.

-

Esterification/Dimerization: Under certain conditions (e.g., heat or acid catalysis), intermolecular esterification could occur between the carboxylic acid of one molecule and the hydroxymethyl group of another, leading to the formation of dimers or oligomers.

-

Decarboxylation: Although less common for this structure, harsh thermal or photolytic conditions could potentially lead to decarboxylation of the acetic acid moiety to yield 4-(hydroxymethyl)toluene.

Conclusion

This technical guide consolidates the currently available information on the solubility and stability of this compound. It is evident that there is a significant need for comprehensive, quantitative studies to fully characterize these critical properties. The experimental protocols provided herein offer a robust framework for researchers to generate this vital data, thereby facilitating the effective use of this compound in pharmaceutical development and other scientific endeavors. The development of a validated, stability-indicating analytical method is a prerequisite for accurately performing and interpreting the results of these studies.

References

- 1. This compound, 97% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 2. 4-(羟甲基)苯醋酸 98% | Sigma-Aldrich [sigmaaldrich.com]

- 3. This compound | 73401-74-8 [chemicalbook.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound | 73401-74-8 | FH55166 [biosynth.com]

- 6. medcraveonline.com [medcraveonline.com]

- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 8. Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacological Profile of 4-(Hydroxymethyl)phenylacetic Acid: A Technical Guide to its Potential Therapeutic Targets

For Researchers, Scientists, and Drug Development Professionals

Introduction: 4-(Hydroxymethyl)phenylacetic acid (4-HMPAA) is a phenolic compound that has garnered interest in the scientific community, not primarily as a direct therapeutic agent, but as a versatile chemical intermediate and a biologically relevant metabolite. This technical guide provides an in-depth overview of the known and potential therapeutic targets of 4-HMPAA, focusing on its role as a building block in the synthesis of novel therapeutics, its inhibitory action on specific enzymes, and its emergence as a metabolite of dietary flavonoids.

Direct Enzymatic Inhibition: Xanthine Oxidase

This compound has been identified as an inhibitor of xanthine oxidase.[1] Xanthine oxidase is a key enzyme in purine metabolism, catalyzing the oxidation of hypoxanthine to xanthine and then to uric acid. Overactivity of this enzyme can lead to hyperuricemia, a precursor to gout. Therefore, inhibitors of xanthine oxidase are a critical therapeutic strategy for managing this condition.

The inhibitory effect of 4-HMPAA on xanthine oxidase suggests its potential, or the potential of its derivatives, as anti-hyperuricemic agents. It is important to note that while it significantly inhibits 6-mercaptopurine (6-MP) oxidation, its effect on xanthine oxidation is not as pronounced.[1]

Quantitative Data on Enzyme Inhibition

| Compound | Target Enzyme | Inhibition Metric | Value | Reference |

| This compound | Xanthine Oxidase | - | Significant Inhibition | [1] |

| This compound | 6-MP Oxidation | - | Significant Inhibition | [1] |

Signaling Pathway: Purine Metabolism and Xanthine Oxidase Inhibition

Caption: Inhibition of Xanthine Oxidase by this compound in the purine degradation pathway.

Role as a Scaffold for APE1 Inhibitors

Recent drug discovery efforts have utilized this compound as a foundational scaffold for synthesizing macrocyclic inhibitors of Apurinic/apyrimidinic endonuclease 1 (APE1).[2] APE1 is a crucial enzyme in the DNA base excision repair (BER) pathway, responsible for repairing apurinic/apyrimidinic sites in the DNA, which are common forms of DNA damage. In many cancers, APE1 is upregulated, contributing to tumor resistance against DNA-damaging chemotherapeutic agents and radiation.[2] This makes APE1 an attractive target for cancer therapy.

While 4-HMPAA itself is not the active inhibitor, its structural features make it an ideal starting point for the chemical synthesis of more complex molecules that can effectively target APE1.

Logical Relationship: From Scaffold to Therapeutic Target

Caption: Role of this compound as a scaffold in the development of APE1 inhibitors.

Metabolite of Dietary Flavonoids

This compound is a known metabolite produced from the metabolism of dietary flavonoids, such as quercetin, by the colonic microbiota.[1][3] Flavonoids are well-known for their broad range of biological activities, including antioxidant, anti-inflammatory, and anti-cancer effects. The bioactivity of flavonoids is often attributed to their metabolites, which can have different or more potent effects than the parent compounds. The presence of 4-HMPAA as a metabolite suggests that some of the therapeutic effects of flavonoid consumption could be mediated, at least in part, by this compound.

Experimental Protocol: General Workflow for Studying Flavonoid Metabolism and Metabolite Activity

A typical experimental workflow to identify and assess the activity of flavonoid metabolites like 4-HMPAA involves the following steps:

-

In Vitro Fermentation:

-

Incubate the parent flavonoid (e.g., quercetin) with human fecal slurries or specific bacterial strains under anaerobic conditions to mimic colonic fermentation.

-

Collect samples at different time points.

-

-

Metabolite Identification:

-

Extract the metabolites from the fermentation samples using techniques like solid-phase extraction.

-

Analyze the extracts using High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) to identify and quantify the metabolites, including 4-HMPAA.

-

-

Biological Activity Assays:

-

Synthesize or purchase the identified metabolite (4-HMPAA).

-

Perform in vitro assays to evaluate its biological activity on specific targets (e.g., enzyme inhibition assays, cell-based assays for cytotoxicity or anti-inflammatory effects).

-

Workflow Diagram: From Flavonoid Ingestion to Metabolite Activity

Caption: Metabolic pathway of dietary flavonoids to this compound and its subsequent biological action.

Utility as a Chemical Linker

In addition to its role as a scaffold, this compound is widely used as a linker molecule in solid-phase peptide synthesis (SPPS).[4][5] In this context, it is often referred to as a PAM (phenylacetoxymethyl) linker. The linker connects the C-terminal amino acid of a growing peptide chain to a solid resin support, allowing for the efficient and stepwise addition of subsequent amino acids. While this application is not directly related to a therapeutic target of the molecule itself, it is a critical role in the development of peptide-based therapeutics.

Diagram: Role as a PAM Linker in Solid-Phase Peptide Synthesis

Caption: Schematic of a PAM linker derived from this compound in solid-phase peptide synthesis.

Conclusion

This compound represents a molecule of significant interest in pharmaceutical research and development. While its direct therapeutic applications are currently limited to its demonstrated inhibition of xanthine oxidase, its primary value lies in its utility as a chemical scaffold for the development of potent and selective inhibitors of other therapeutic targets, such as APE1. Furthermore, its identity as a metabolite of dietary flavonoids opens up avenues for understanding the mechanisms behind the health benefits of these natural compounds. Future research should focus on elucidating the full spectrum of its biological activities and leveraging its chemical properties for the design of novel therapeutic agents.

References

Methodological & Application

Application Notes and Protocols for Utilizing 4-(Hydroxymethyl)phenylacetic Acid in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the use of 4-(Hydroxymethyl)phenylacetic acid (HMPA), also known as the PAM linker, in solid-phase peptide synthesis (SPPS). The HMPA linker is a well-established tool for the synthesis of peptides with a C-terminal carboxylic acid. Its characteristics offer a balance of stability during chain elongation and susceptibility to cleavage under moderately acidic conditions.

Introduction

This compound serves as a linker molecule in SPPS, connecting the nascent peptide chain to an insoluble resin support. This substituted p-alkoxybenzyl ester-type linker provides a stable anchorage for the peptide throughout the synthesis cycles. A key advantage of the HMPA linker is that upon final cleavage with trifluoroacetic acid (TFA), the bond between the linker and the peptide is selectively cleaved, minimizing the risk of contamination from the linker-resin bond breaking. This stability makes it a preferred choice in many synthetic schemes, particularly when compared to the standard Wang linker, especially for peptides with C-terminal phenylalanine.

Core Concepts and Advantages

The primary role of the HMPA linker is to facilitate the synthesis of peptide acids. It is particularly advantageous in Fmoc-based SPPS strategies. The linkage formed is stable to the basic conditions required for Fmoc-deprotection (e.g., piperidine in DMF) but is readily cleaved by acidolysis, typically with TFA.

One of the significant benefits of employing linkers like HMPA is the potential to minimize racemization of the C-terminal amino acid during its initial attachment to the resin. While traditional methods of coupling the first amino acid to a hydroxymethyl-functionalized resin can lead to epimerization, the use of pre-activated strategies with linkers like HMPA can mitigate this side reaction. For the related 3-(4-hydroxymethylphenoxy)propionic acid (MPPA) linker, C-terminal amino acid racemization has been reported to be less than or equal to 0.5%.[1][2]

Quantitative Data Summary

The following tables summarize the expected performance and key parameters associated with the use of the HMPA linker in peptide synthesis.

Table 1: Key Performance Indicators of the HMPA Linker

| Parameter | Typical Value/Condition | Reference |

| C-Terminal Functionality | Carboxylic Acid | [3] |

| Cleavage Condition | Trifluoroacetic acid (TFA) | [4][5] |

| Racemization of C-terminal Amino Acid | Low (comparable to or better than Wang linker) | [2] |

Table 2: Reagents and Typical Conditions for HMPA Linker Application

| Step | Reagents | Typical Conditions |

| Linker Coupling to Aminomethyl Resin | HMPA, DIC, HOBt, DMF, DCM | 0°C to Room Temperature, 4+ hours |

| First Fmoc-Amino Acid Attachment | Fmoc-AA-OH, DIC, HOBt, DMAP (cat.), DMF/DCM | Room Temperature, 2-3 hours |

| Peptide Chain Elongation (Fmoc-SPPS) | 20% Piperidine in DMF; Fmoc-AA-OH, Coupling Reagents (e.g., HBTU, HATU), DIPEA | Standard Fmoc-SPPS cycles |

| Final Cleavage and Deprotection | TFA, Scavengers (e.g., TIS, Water, Phenol, Thioanisole, EDT) | Room Temperature, 1-4 hours |

Experimental Protocols

The following are detailed methodologies for the key experimental steps involving the HMPA linker in Fmoc-based solid-phase peptide synthesis.

Protocol 1: Coupling of this compound (HMPA) to Aminomethyl Resin

This protocol describes the attachment of the HMPA linker to an aminomethyl-functionalized solid support (e.g., aminomethyl polystyrene).

Materials:

-

Aminomethyl resin

-

This compound (HMPA)

-

N,N'-Diisopropylcarbodiimide (DIC)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Methanol

-

Kaiser (ninhydrin) test kit

Procedure:

-

Swell the aminomethyl resin in DCM (approximately 10 mL per gram of resin) for at least 30 minutes in a reaction vessel.

-

In a separate flask, dissolve 1.2 equivalents of HMPA (relative to the resin substitution) in a minimal amount of DMF.

-

In another flask, dissolve 1.2 equivalents of HOBt in a minimal amount of DMF.

-

Add the HMPA and HOBt solutions to the swollen resin.

-

Cool the reaction mixture to 0°C in an ice bath.

-

Add 1.2 equivalents of DIC to the reaction mixture.

-

Allow the reaction to proceed with agitation (e.g., on an orbital shaker) for at least 4 hours at room temperature.

-

Perform a Kaiser test on a small sample of the resin to check for the presence of free primary amines. A negative result (no color change) indicates complete coupling. If the test is positive, add an additional 0.5 equivalents of HMPA, HOBt, and DIC and continue the reaction for another 4 hours.

-

Once the coupling is complete, filter the resin and wash it sequentially with DMF (3 times), DCM (3 times), and Methanol (3 times).

-

Dry the HMPA-functionalized resin under vacuum to a constant weight.

Protocol 2: Attachment of the First Fmoc-Amino Acid to HMPA-Resin

This protocol details the esterification of the first N-Fmoc protected amino acid to the hydroxyl group of the HMPA linker.

Materials:

-

HMPA-functionalized resin

-

Fmoc-protected amino acid

-

N,N'-Diisopropylcarbodiimide (DIC)

-

1-Hydroxybenzotriazole (HOBt)

-

4-(Dimethylamino)pyridine (DMAP) (catalytic amount)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Acetic Anhydride

-

Pyridine

-

Methanol

Procedure:

-

Swell the HMPA-resin in a 9:1 (v/v) mixture of DCM/DMF (approximately 15 mL per gram of resin) for at least 30 minutes.

-

In a separate flask, dissolve 1.5 to 2.5 equivalents of the Fmoc-amino acid (relative to the resin substitution) and an equimolar amount of HOBt in a minimal amount of DMF.

-